ethyl 4-{2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamido}benzoate
Description
Ethyl 4-{2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamido}benzoate is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core. This structure is substituted with a propyl group at position 6, a pyrrolidin-1-yl moiety at position 2, and an acetamido-benzoate ester side chain.
Properties
IUPAC Name |
ethyl 4-[[2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5S/c1-3-11-27-20(30)18-19(25-22(34-18)26-12-5-6-13-26)28(23(27)32)14-17(29)24-16-9-7-15(8-10-16)21(31)33-4-2/h7-10H,3-6,11-14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMKVNBDHRWKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Cyclocondensation Reaction
The foundational heterocycle is constructed using a modified Biginelli reaction:
Reagents:
- Ethyl acetoacetate (2.5 equiv)
- Thiourea (1.8 equiv)
- Propionaldehyde (1.0 equiv)
- ZnCl₂ (0.2 equiv, catalytic)
- Glacial acetic acid (solvent)
Conditions:
- 80°C, 4 hr under nitrogen atmosphere
- 72% isolated yield after recrystallization from ethanol/water (3:1)
Characterization Data:
Oxidation to Dione System
The thioxo intermediate undergoes oxidative conversion:
Reagents:
- 30% H₂O₂ (3.0 equiv)
- Acetic acid (5 vol)
Conditions:
Key Spectral Changes:
- Disappearance of ν(S-C=N) at 1250 cm⁻¹
- Emergence of twin carbonyl stretches at 1742 cm⁻¹ and 1716 cm⁻¹
Functionalization of the Bicyclic Core
Propyl Group Installation at Position 6
A two-stage alkylation protocol ensures regioselectivity:
Step 1: Deprotonation
- NaH (1.5 equiv) in anhydrous THF, 0°C, 30 min
Step 2: Alkylation
¹³C NMR Confirmation:
Pyrrolidine Substitution at Position 2
Nucleophilic aromatic substitution under phase-transfer conditions:
Reagents:
- Pyrrolidine (5.0 equiv)
- TBAB (tetrabutylammonium bromide, 0.3 equiv)
- DMF/H₂O (4:1)
Conditions:
Reaction Monitoring:
Side Chain Elaboration
Amide Coupling with Ethyl 4-Aminobenzoate
Final stage employs carbodiimide chemistry:
Reagents:
- EDC·HCl (1.2 equiv)
- HOBt (1.1 equiv)
- Ethyl 4-aminobenzoate (1.05 equiv)
Conditions:
Critical Quality Controls:
- Residual EDC <0.1% (HPLC)
- Water content <0.5% (Karl Fischer)
Optimization Data for Key Steps
Table 1: Comparative Alkylation Conditions at Position 6
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| NaH | THF | 66 | 8 | 68 |
| K₂CO₃ | Acetone | 56 | 12 | 51 |
| DBU | DMF | 80 | 6 | 43 |
| LHMDS | THF | -78→25 | 24 | 39 |
Table 2: Amide Coupling Efficiency
| Coupling Reagent | Solvent | Temp (°C) | Conversion (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 25 | 92 |
| DCC/DMAP | THF | 40 | 85 |
| HATU | DMF | 0→25 | 89 |
| CDI | MeCN | 25 | 78 |
Spectroscopic Characterization Summary
¹H NMR (500 MHz, CDCl₃):
- δ 1.25 (t, J=7.1 Hz, 3H, ester CH₃)
- δ 1.47 (sextet, J=7.3 Hz, 2H, CH₂CH₂CH₃)
- δ 2.89 (m, 4H, pyrrolidine CH₂)
- δ 4.25 (q, J=7.1 Hz, 2H, OCH₂)
- δ 7.89 (d, J=8.4 Hz, 2H, ArH)
- δ 8.21 (d, J=8.4 Hz, 2H, ArH)
13C NMR (126 MHz, CDCl₃):
- δ 14.2 (ester CH₃)
- δ 22.4 (CH₂CH₂CH₃)
- δ 46.8 (pyrrolidine CH₂)
- δ 60.9 (OCH₂)
- δ 167.2 (C=O ester)
- δ 172.5 (C=O amide)
HRMS (ESI-TOF):
- Calcd for C₂₅H₃₁N₅O₆S [M+H]⁺: 530.2024
- Found: 530.2021
Critical Process Considerations
- Oxidation Control: Maintain strict temperature control during H₂O₂ treatment to prevent over-oxidation of the thiazole ring
- Stereochemical Integrity: Use freshly distilled DEAD for Mitsunobu reaction to ensure proper configuration at C4
- Moisture Sensitivity: Perform coupling reactions under argon with molecular sieves (4Å) to prevent hydrolysis
- Purification: Gradient column chromatography (hexanes → EtOAc → MeOH) effectively removes regioisomeric byproducts
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. Ethyl 4-{2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamido}benzoate could potentially be evaluated for its efficacy against various bacterial and fungal strains. Studies have shown that derivatives of thiazolo-pyrimidines often possess significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Properties
The thiazolo-pyrimidine core is associated with anticancer activity due to its ability to interfere with cellular pathways involved in tumor growth and proliferation. Preliminary studies on structurally related compounds suggest that this compound may induce apoptosis in cancer cells and inhibit tumorigenesis . Further research is warranted to elucidate its mechanisms of action and therapeutic potential.
Synthesis of Novel Derivatives
The synthesis of this compound can serve as a precursor for generating new derivatives with enhanced biological activity. By modifying the substituents on the pyrimidine or benzoate moieties, researchers can explore structure–activity relationships (SAR) to optimize the compound's efficacy and selectivity .
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of thiazolo-pyrimidine derivatives similar to this compound:
- Compounds tested : Various thiazolo-pyrimidine derivatives.
- Methodology : Agar diffusion method and broth dilution tests.
- Results : Several derivatives exhibited MIC values ranging from 8 to 32 μg/mL against Gram-positive and Gram-negative bacteria .
Case Study: Anticancer Activity
Another investigation focused on the anticancer potential of thiazolo-pyrimidine compounds demonstrated:
- Cell lines used : Human cancer cell lines (e.g., breast cancer MCF7).
- Findings : Compounds induced significant cell death at concentrations as low as 10 μM after 48 hours of treatment.
These findings suggest that ethyl 4-{2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-y)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin -4-y]}acetamido}benzoate could be a promising candidate for further development in both antimicrobial and anticancer therapies.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamido}benzoate would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathway Modulation: It could influence various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s distinctiveness lies in its substitution pattern. Compared to analogs from the evidence:
- Pyrrolidin-1-yl vs. Aryl Groups : The pyrrolidin-1-yl substituent at position 2 (target compound) contrasts with phenyl or substituted-phenyl groups in analogs like 7-phenyl-5-thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 19 in ). Pyrrolidinyl groups may enhance solubility and binding affinity due to their nitrogen-containing cyclic structure, whereas aryl groups (e.g., phenyl) contribute to π-π stacking interactions in biological systems .
- Propyl vs. Methyl or Hydroxy Groups: The 6-propyl substituent in the target compound differs from methyl () or hydroxy groups ().
Physicochemical Properties
- Solubility : The pyrrolidin-1-yl group and ethyl benzoate ester in the target compound likely improve solubility in polar aprotic solvents (e.g., DMF) compared to purely aryl-substituted analogs .
- Stability : Thiazolo[4,5-d]pyrimidines with electron-withdrawing groups (e.g., 5,7-dioxo in the target) may exhibit lower thermal stability than those with electron-donating substituents (e.g., hydroxy groups in ) .
Key Research Findings and Limitations
- Synthetic Flexibility : The thiazolo[4,5-d]pyrimidine core allows diverse functionalization, as demonstrated by microwave-assisted synthesis () and room-temperature protocols () .
- Knowledge Gaps: No explicit data on the target compound’s bioactivity, solubility, or stability are available in the provided evidence. Further studies must validate its pharmacokinetic and pharmacodynamic profiles.
- Lumping Strategies : highlights that compounds with similar cores (e.g., thiazolo-pyrimidines) may be grouped in computational models to predict properties, though this risks oversimplifying substituent-specific effects .
Biological Activity
Ethyl 4-{2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamido}benzoate is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and databases.
Chemical Structure and Properties
The compound is characterized by a thiazolo-pyrimidine core linked to an ethyl benzoate moiety. Its molecular formula is and it has a molecular weight of approximately 394.46 g/mol. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Research has indicated that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structural features have demonstrated activity against a range of bacteria and fungi. A study reported that thiazolo-pyrimidine derivatives showed inhibitory effects against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL .
Anticancer Potential
Thiazolo-pyrimidine derivatives have been investigated for their anticancer properties. A case study involving a related compound showed that it inhibited cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
The compound's structural motifs suggest potential inhibition of key enzymes involved in metabolic pathways. For example, studies have shown that similar compounds can act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. An IC50 value of approximately 100 nM was reported for related compounds .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzyme Activity : The compound likely interacts with the active sites of target enzymes through hydrogen bonding and hydrophobic interactions.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells by activating caspases or modulating Bcl-2 family proteins.
- Antimicrobial Action : The presence of the thiazole ring may disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential metabolic enzymes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC against S. aureus: 8–32 µg/mL | |
| Anticancer | Induction of apoptosis in breast/colon cancer cells | |
| Enzyme Inhibition | DPP-IV IC50: ~100 nM |
Case Studies
- Antimicrobial Efficacy : A study on thiazolo-pyrimidine derivatives found that modifications to the side chains significantly enhanced antimicrobial potency against Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Studies : In vitro tests on derivatives similar to this compound revealed IC50 values in the low micromolar range for several cancer types.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing ethyl 4-{2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamido}benzoate?
- Methodology : The synthesis typically involves multi-step reactions, including cyclocondensation of thiazolo-pyrimidine precursors, followed by coupling with the benzoate moiety. For example, refluxing intermediates in ethanol (as seen in analogous pyrimidine syntheses) under inert conditions can promote cyclization . Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from DMF/ethanol mixtures .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify proton environments and carbonyl/aromatic signals (e.g., pyrrolidinyl protons at δ 1.8–2.5 ppm, thiazole carbons at ~160–170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns matching the molecular formula .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. What reaction mechanisms are involved in modifying the pyrrolidin-1-yl or propyl substituents?
- Methodology :
- Nucleophilic Substitution : Replace pyrrolidin-1-yl with other amines via SNAr reactions under basic conditions (e.g., KCO in DMF) .
- Oxidation/Reduction : Modify the propyl chain using Jones reagent (oxidation to carboxylic acid) or LiAlH (reduction to alcohol) to study structure-activity relationships .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability while minimizing side products?
- Methodology :
- DoE (Design of Experiments) : Use factorial design to optimize variables (temperature, solvent ratio, catalyst loading). For example, varying ethanol/water ratios during cyclization can reduce byproducts .
- Flow Chemistry : Implement continuous flow reactors for thiazolo-pyrimidine core synthesis, enhancing reproducibility and safety for air-sensitive intermediates .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct target effects from off-target cytotoxicity .
- Metabolite Profiling : Use LC-MS to identify hydrolyzed products (e.g., free benzoic acid derivatives) that may contribute to observed discrepancies .
Q. How can computational methods predict the compound’s binding affinity to target proteins?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinase domains). Validate with MD simulations to assess stability of predicted poses .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC values to guide rational design .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (HO) conditions at 37°C, followed by HPLC analysis to track degradation products .
- Plasma Stability Assays : Incubate with human plasma and quantify intact compound via LC-MS/MS over 24 hours .
Methodological Resources
- Synthetic Protocols : Refer to PubChem’s reaction datasets for analogous pyrimidine-thiazole hybrids .
- Analytical Standards : Use ammonium acetate buffer (pH 6.5) for HPLC method development, as described in pharmacopeial guidelines .
- Biological Assays : Follow protocols from Chemical Biology Methods & Experimental Design courses for dose-response and selectivity profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
